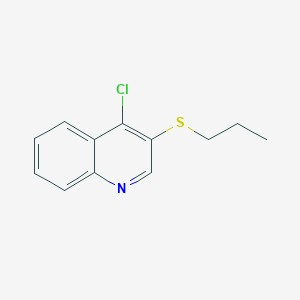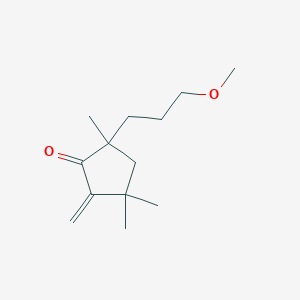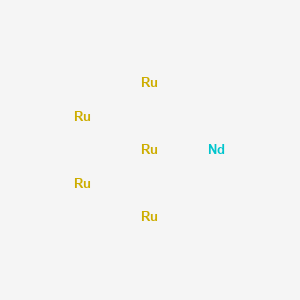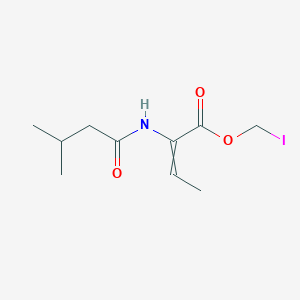
Iodomethyl 2-(3-methylbutanamido)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodomethyl 2-(3-methylbutanamido)but-2-enoate: is an organic compound that belongs to the class of iodoalkenes This compound is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to a but-2-enoate structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Iodomethyl 2-(3-methylbutanamido)but-2-enoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, such as a but-2-enoate ester. This enolate ion then undergoes an S_N2 reaction with an iodomethylating agent, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.
化学反応の分析
Types of Reactions: Iodomethyl 2-(3-methylbutanamido)but-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted but-2-enoates, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
科学的研究の応用
Chemistry: In chemistry, Iodomethyl 2-(3-methylbutanamido)but-2-enoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound may have potential applications in the development of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials with specific characteristics.
作用機序
The mechanism of action of Iodomethyl 2-(3-methylbutanamido)but-2-enoate involves its ability to participate in various chemical reactions. The iodine atom in the compound is highly reactive, allowing it to undergo substitution reactions with different nucleophiles. This reactivity is facilitated by the presence of the enolate structure, which stabilizes the intermediate species formed during the reaction .
類似化合物との比較
- Iodomethyl 2-(3-methylbutanamido)butanoate
- Iodomethyl 2-(3-methylbutanamido)but-3-enoate
- Iodomethyl 2-(3-methylbutanamido)pent-2-enoate
Uniqueness: Iodomethyl 2-(3-methylbutanamido)but-2-enoate is unique due to its specific structure, which includes an iodine atom attached to a methyl group and a but-2-enoate moiety. This unique structure imparts specific chemical properties to the compound, making it suitable for various applications in scientific research and industry.
特性
CAS番号 |
87872-63-7 |
|---|---|
分子式 |
C10H16INO3 |
分子量 |
325.14 g/mol |
IUPAC名 |
iodomethyl 2-(3-methylbutanoylamino)but-2-enoate |
InChI |
InChI=1S/C10H16INO3/c1-4-8(10(14)15-6-11)12-9(13)5-7(2)3/h4,7H,5-6H2,1-3H3,(H,12,13) |
InChIキー |
APBGNCQPWFOLQK-UHFFFAOYSA-N |
正規SMILES |
CC=C(C(=O)OCI)NC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


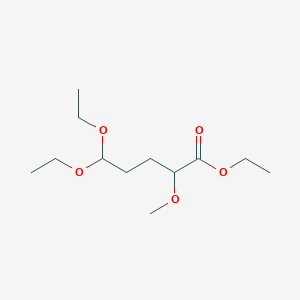
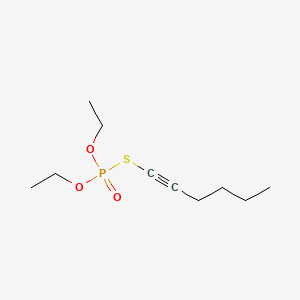
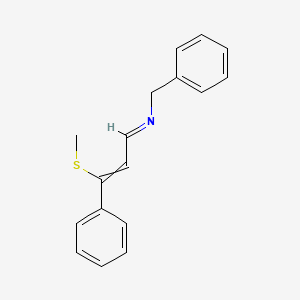
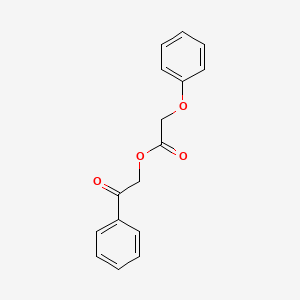
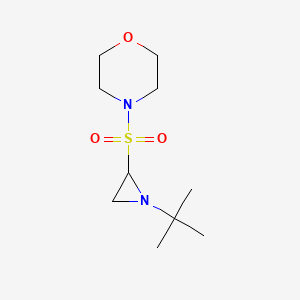

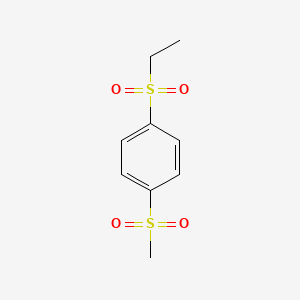

![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
